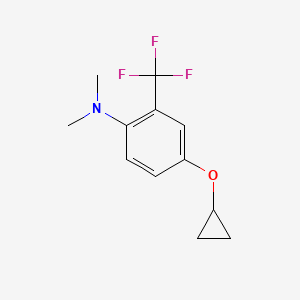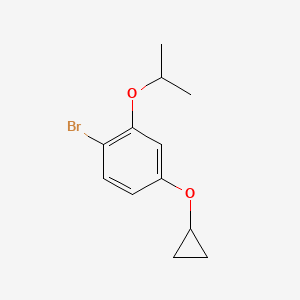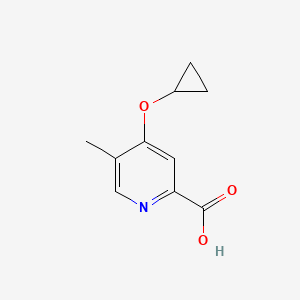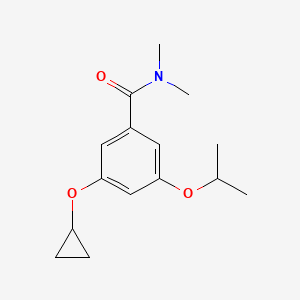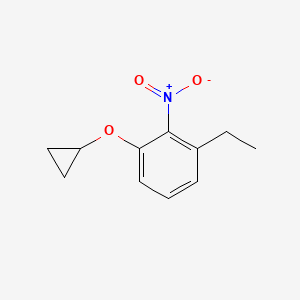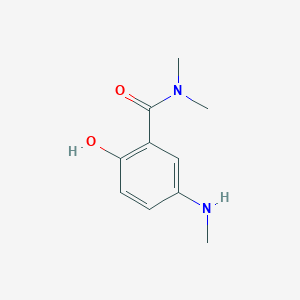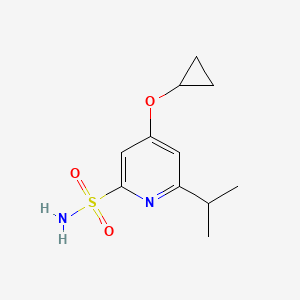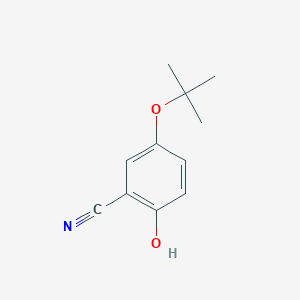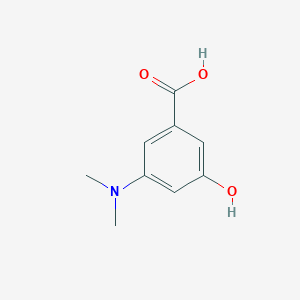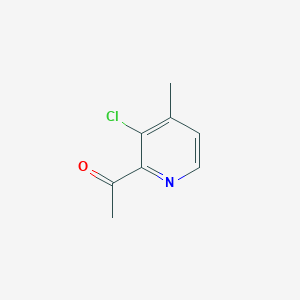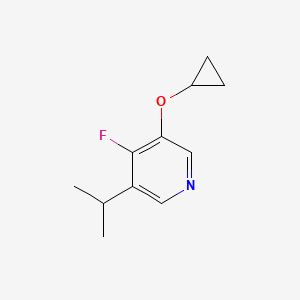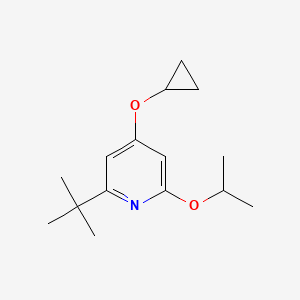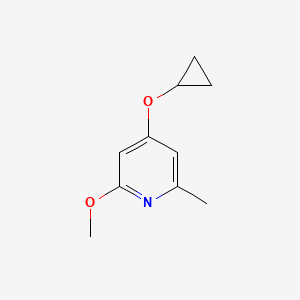
2-Cyclopropoxy-1-isopropoxy-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-isopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O2 and a molecular weight of 260.25 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as CF3SO2Na under metal-free conditions, which selectively introduces the trifluoromethyl group to the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, utilizing efficient and cost-effective reagents and catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1-isopropoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups to the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-isopropoxy-3-(trifluoromethyl)benzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It can be used in the study of biological pathways and mechanisms, especially those involving trifluoromethylated compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Industry: It is used in the production of agrochemicals, polymers, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-Cyclopropoxy-1-isopropoxy-4-(trifluoromethyl)benzene: Another similar compound with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
2-Cyclopropoxy-1-isopropoxy-3-(trifluoromethyl)benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C13H15F3O2 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-propan-2-yloxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O2/c1-8(2)17-11-5-3-4-10(13(14,15)16)12(11)18-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
ZZVUSUGTUWBIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


